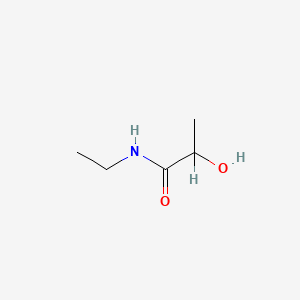

n-ethyl-2-hydroxypropanamide

Description

The exact mass of the compound N-Ethyl-2-hydroxypropionamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11061. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-ethyl-2-hydroxypropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-ethyl-2-hydroxypropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHWWMHNXSWQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309111 | |

| Record name | N-Ethyl-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-14-4 | |

| Record name | N-Ethyl-2-hydroxypropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-hydroxypropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethyl-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-2-hydroxypropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of N-ethyl-2-hydroxypropanamide

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-2-hydroxypropanamide

Foreword: A Molecule of Chiral Significance

In the landscape of modern synthetic chemistry and pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug can be intrinsically linked to its stereochemistry, making the tools that control chirality indispensable. N-ethyl-2-hydroxypropanamide, a derivative of lactic acid, emerges as a significant molecule in this context. Its dual functionality, possessing both a hydroxyl and a secondary amide group, combined with a chiral center, makes it a valuable chiral auxiliary and a versatile building block for more complex molecular architectures.[1] This guide provides a comprehensive exploration of the core physicochemical properties of N-ethyl-2-hydroxypropanamide, offering not just data, but the experimental context and scientific rationale crucial for its effective application by researchers, scientists, and drug development professionals.

Molecular Identity and Structural Elucidation

Accurate identification is the foundation of all chemical research. N-ethyl-2-hydroxypropanamide is a chiral compound existing as two distinct enantiomers, (2S) and (2R).[1] The designation specifies the absolute configuration at the C2 carbon, which is critical for its role in stereoselective synthesis.[1]

-

Systematic Name: (2S)-N-ethyl-2-hydroxypropanamide or (2R)-N-ethyl-2-hydroxypropanamide

-

Common Names: (S)-N-Ethyl lactamide, (R)-N-Ethyl lactamide

-

CAS Registry Number:

The molecule's structure, featuring a stereogenic center and hydrogen-bonding functional groups, dictates its physical properties and chemical reactivity.

Caption: Structure of N-ethyl-2-hydroxypropanamide with key functional groups.

Core Physicochemical Properties

The utility of a chemical compound in any application, particularly in drug development, is governed by its physical and chemical properties. These parameters influence everything from reaction kinetics to formulation stability and bioavailability.

Summary of Key Parameters

The following table consolidates the essential physicochemical data for N-ethyl-2-hydroxypropanamide. It is important to note that some values are predicted via computational models, while others are experimentally determined.

| Property | Value | Source |

| Molecular Weight | 117.15 g/mol | [1][3] |

| Melting Point | 44.5 - 45 °C | [1][2] |

| Boiling Point | 280.9 °C (at 760 mmHg) 98 °C (at 0.04 Torr) | [1][2] |

| Density | 1.029 g/cm³ (at 40 °C) | [1] |

| Predicted pKa | 13.65 ± 0.20 | [1][2] |

| Predicted LogP | -0.10580 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Physical State and Appearance

At ambient temperature, N-ethyl-2-hydroxypropanamide is typically a liquid or low-melting solid, consistent with its observed melting point of 44.5-45 °C.[1][2] Its ability to form hydrogen bonds via the hydroxyl and amide groups contributes to a higher melting and boiling point than non-polar compounds of similar molecular weight.

Solubility Profile

The presence of two hydrogen bond donors (O-H and N-H) and two acceptor sites (C=O and O-H) suggests strong interactions with polar solvents.[2] The predicted LogP (octanol-water partition coefficient) of -0.10580 indicates that the compound is hydrophilic, favoring partitioning into the aqueous phase over an organic phase.[2] This property is critical for applications in aqueous reaction media and for developing formulations intended for biological systems.

Acidity and Basicity (pKa)

Amides are generally considered neutral or very weak bases.[4] The predicted pKa of 13.65 is for the hydroxyl proton, indicating it is a very weak acid, similar to other alcohols. The amide N-H proton is significantly less acidic. This lack of ionizable character in the physiological pH range (1-8) means its solubility and permeability are less likely to be affected by pH changes in the gastrointestinal tract, a key consideration in drug design.

Spectroscopic Profile

Structural confirmation and purity assessment rely heavily on spectroscopic techniques. The following describes the expected spectral characteristics for N-ethyl-2-hydroxypropanamide.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic peaks: a strong, broad absorption around 3300-3400 cm⁻¹ for the O-H and N-H stretches, a strong, sharp absorption around 1640 cm⁻¹ for the C=O (Amide I band) stretch, and an N-H bend (Amide II band) around 1550 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect to see distinct signals for the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), the methyl group adjacent to the chiral center (a doublet), the chiral center proton (a quartet or multiplet), and broad, exchangeable singlets for the OH and NH protons.[5]

-

¹³C NMR: The spectrum would show five distinct carbon signals, with the carbonyl carbon appearing furthest downfield (around 175 ppm).[5]

-

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at an m/z of 117.[1] Characteristic fragmentation patterns would likely involve the loss of the ethyl group, the hydroxyl group, and cleavage around the amide bond, providing further structural confirmation.[1]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized and self-validating protocols are essential. The following sections detail the methodologies for determining key physicochemical properties.

Protocol: Determination of Melting Point

Expertise & Experience Insight: The melting point is a robust indicator of purity. A sharp melting range (typically <1°C) suggests a highly pure compound, while a broad range indicates the presence of impurities, which depress and broaden the melting point. This protocol uses a digital melting point apparatus for precision and objectivity.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: Ensure the N-ethyl-2-hydroxypropanamide sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Gently crush the solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample (2-3 mm height) into the closed end.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Initial Ramp: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 45 °C).

-

Fine Ramp & Observation: Once the temperature is within 10 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for accurately observing the onset and completion of melting.

-

Record Range: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear). This is the melting range.

-

Validation: Perform the measurement in triplicate to ensure reproducibility. The results should agree within 0.5 °C.

Protocol: Determination of Aqueous Solubility

Expertise & Experience Insight: This protocol employs the shake-flask method, a gold standard for determining thermodynamic solubility. The inclusion of a 24-hour equilibration period is crucial to ensure the system reaches a true equilibrium between the solid and dissolved states. Analysis by a calibrated HPLC-UV system provides high sensitivity and specificity.

Caption: Workflow for Shake-Flask Solubility Measurement.

Methodology:

-

System Preparation: Add an excess amount of solid N-ethyl-2-hydroxypropanamide to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours. This extended time allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour for the excess solid to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with a known factor (e.g., 1:10 or 1:100) using the mobile phase of the analytical system to prevent precipitation.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value (e.g., in mg/mL or mM).

Applications in Research and Drug Development

The unique structural features of N-ethyl-2-hydroxypropanamide make it a valuable tool in several scientific domains:

-

Chiral Auxiliary: Its primary application is in asymmetric synthesis. The chiral center can direct the stereochemical outcome of a reaction on a prochiral substrate, allowing for the synthesis of enantiomerically pure products.[1] This is fundamental in the pharmaceutical industry, where a single enantiomer often accounts for the desired therapeutic effect.[6]

-

Biodegradable Polymers: As a derivative of lactic acid, it can be a monomer or building block for creating biodegradable polymers, which have applications in medical devices and controlled-release drug delivery systems.[7]

-

Formulation Science: Lactamide derivatives have been explored for their potential to reduce the toxicity and skin irritation of other components in pharmaceutical and cosmetic formulations.[8] Its hydrophilic nature and hydrogen-bonding capacity can influence the solubility and stability of active pharmaceutical ingredients (APIs).

Conclusion

N-ethyl-2-hydroxypropanamide is more than a simple organic molecule; it is a precisely defined tool for controlling chemical synthesis and a functional ingredient for advanced formulations. Its well-characterized physicochemical properties—a defined melting point, hydrophilicity, and specific spectroscopic signature—provide the reliable foundation necessary for its application in high-stakes research and development. Understanding these core parameters and the robust experimental methods used to determine them is essential for any scientist seeking to leverage this versatile compound to its full potential.

References

-

LookChem. (n.d.). n-Ethyl-2-hydroxypropanamide. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). (2R)-N-Ethyl-2-hydroxypropanamide. Retrieved February 27, 2026, from [Link]

- Google Patents. (n.d.). Use of lactamide derivatives in formulations to reduce toxicity.

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved February 27, 2026, from [Link]

-

Scribd. (n.d.). Properties of Amines and Amides Analysis. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). N-ethyl-2-hydroxy-2-methylpropanamide. Retrieved February 27, 2026, from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved February 27, 2026, from [Link]

-

PraxiLabs. (n.d.). Test for amide | Amide group virtual detection. Retrieved February 27, 2026, from [Link]

-

WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved February 27, 2026, from [Link]

Sources

- 1. Buy (2S)-N-Ethyl-2-hydroxypropanamide | 194022-24-7 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. (2R)-N-Ethyl-2-hydroxypropanamide | C5H11NO2 | CID 45085118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. praxilabs.com [praxilabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy Lactamide | 2043-43-8 | >98% [smolecule.com]

- 8. EA017866B1 - Use of lactamide derivatives in formulations to reduce toxicity - Google Patents [patents.google.com]

Molecular Structure and Conformation of N-Ethyl-2-Hydroxypropanamide: A Technical Guide

Topic: Molecular structure and conformation of N-ethyl-2-hydroxypropanamide Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

N-ethyl-2-hydroxypropanamide (NEHP), often referred to as N-ethyl lactamide, represents a significant structural motif in medicinal chemistry and green solvent engineering. As a derivative of lactic acid, it serves as a model system for understanding

This guide provides a comprehensive analysis of the physicochemical properties, conformational dynamics, and synthetic pathways of NEHP. Special emphasis is placed on the competition between intramolecular hydrogen bonding (IMHB) and intermolecular solvation, a critical factor dictating its behavior in lipophilic versus aqueous environments.

Molecular Architecture and Stereochemistry

NEHP (

Connectivity and Chirality

The molecule features a chiral center at the C2 position (alpha-carbon).

-

Stereocenter: The C2 carbon is bonded to a methyl group, a hydroxyl group, a hydrogen atom, and the amide carbonyl.

-

Enantiomers: It exists as (R)-NEHP and (S)-NEHP. The (S)-enantiomer is derived from L-lactic acid (the natural congener produced by muscle tissue), making it the primary focus for bio-compatible applications.

Amide Resonance and Planarity

The amide bond (

| Parameter | Value (Approx.) | Significance |

| Bond Order (C-N) | 1.3 – 1.4 | Restricts rotation; creates cis/trans isomerism. |

| Hybridization (N) | Planar geometry allows | |

| Dipole Moment | ~3.8 D | High polarity; excellent solvent properties. |

Conformational Landscape[2]

The conformational profile of NEHP is defined by two rotational degrees of freedom: the amide bond isomerism and the rotation of the

Amide Isomerism (Cis/Trans)

Like most secondary amides, NEHP exists primarily in the Trans (Z) conformation, where the N-ethyl group and the carbonyl oxygen are on opposite sides of the C-N bond.

-

Trans (Z) Conformer: Sterically favored (>95% population). Minimizes repulsion between the N-ethyl group and the C2-methine/methyl cluster.

-

Cis (E) Conformer: Higher energy state; typically observed only in constrained cyclic analogs or specific solvent environments.

Intramolecular Hydrogen Bonding (The 5-Membered Ring)

The distinguishing feature of

-

Mechanism: The hydroxyl proton (

) acts as a donor, and the amide carbonyl oxygen ( -

Result: Formation of a thermodynamically stable 5-membered pseudocycle.

-

Solvent Dependence:

-

Non-polar (CHCl3, Benzene): The intramolecular 5-membered ring is the Global Minimum.

-

Polar (Water, DMSO): Intermolecular bonds with the solvent disrupt the internal ring, leading to an "open" chain conformation.

-

Conformational Pathway Diagram

The following diagram illustrates the equilibrium between the "Closed" (IMHB) state and the "Open" solvated state.

Caption: Conformational equilibrium between the intramolecularly hydrogen-bonded 'Closed' state and the solvated 'Open' state.

Synthesis and Purification Protocol

The synthesis of NEHP is a classic aminolysis reaction. While direct condensation of lactic acid and ethylamine is possible, it often suffers from equilibrium limitations. The preferred route utilizes Ethyl Lactate as the starting material, driving the reaction via the volatility of the ethanol byproduct.

Reaction Scheme

Detailed Methodology

Safety Note: Ethylamine is volatile and toxic. Perform all operations in a fume hood.

Step 1: Reagent Preparation

-

Charge a round-bottom flask with Ethyl (S)-lactate (1.0 equiv).

-

Cool the flask to 0°C using an ice bath.

-

Add Ethylamine (70% aq. solution or anhydrous, 1.2 equiv) dropwise. Rationale: The reaction is exothermic; cooling prevents uncontrolled boiling of the amine.

Step 2: Reaction Phase

-

Allow the mixture to warm to room temperature.

-

Stir for 12–24 hours. Monitor via TLC (Solvent: MeOH/DCM 1:9) or GC-MS.

-

Optimization: If conversion is slow, heat to 40–50°C under a reflux condenser.

Step 3: Purification (Distillation)

-

The crude mixture contains NEHP, ethanol, water, and unreacted amine.

-

Rotary Evaporation: Remove excess ethylamine and ethanol under reduced pressure (40°C, 20 mbar).

-

Vacuum Distillation: Distill the remaining oil under high vacuum (<1 mmHg). NEHP has a high boiling point (approx. 100–110°C at 0.5 mmHg).

-

Alternative: If the product solidifies (mp ~45°C), recrystallize from ethyl acetate/hexane.

Synthesis Workflow Diagram

Caption: Step-by-step aminolysis workflow for the production of high-purity NEHP.

Spectroscopic Characterization

Validating the structure requires identifying specific spectral signatures, particularly the diastereotopic nature of the ethyl group caused by the chiral center.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Proton Group | Shift ( | Multiplicity | Structural Insight |

| -OH | 3.0 – 5.0 | Broad Singlet | Shift is concentration/solvent dependent. Sharpens if H-bonded. |

| C2-H (Methine) | 4.1 – 4.3 | Quartet | Coupled to the methyl group ( |

| N-H | 6.5 – 7.0 | Broad | Amide proton; indicates secondary amide. |

| N-CH2- | 3.2 – 3.4 | Multiplet | Critical: These protons are diastereotopic due to the adjacent chiral center, appearing as a complex multiplet rather than a simple quartet. |

| C2-CH3 | 1.4 | Doublet | Characteristic lactate methyl doublet. |

| N-CH2-CH3 | 1.1 | Triplet | Terminal ethyl methyl group. |

Infrared Spectroscopy (FT-IR)

-

3400–3300 cm⁻¹: Broad band corresponding to O-H and N-H stretching. In dilute

, a sharp peak at ~3500 cm⁻¹ indicates free OH, while a broader peak at ~3450 cm⁻¹ indicates intramolecular H-bonding. -

1650 cm⁻¹ (Amide I): Strong C=O stretch.

-

1540 cm⁻¹ (Amide II): N-H bending/C-N stretch combination.

Applications in Drug Development & Research[1]

Chiral Auxiliary

NEHP is used to induce stereoselectivity in reactions such as Diels-Alder cycloadditions or alkylations. The fixed chiral center influences the approach of reagents to the attached substrate, allowing for the synthesis of enantiomerically pure pharmaceuticals.

Permeation Enhancer

Similar to N-methyl-2-pyrrolidone (NMP), NEHP disrupts the lipid bilayer of the stratum corneum. However, due to the hydroxyl group, it is more hydrophilic, making it a "tunable" enhancer for transdermal drug delivery systems where NMP is too aggressive or toxic.

Green Solvent

As a derivative of ethyl lactate (a bio-renewable solvent), NEHP retains biodegradability while offering higher boiling points and better stability against hydrolysis than its ester precursor.

References

-

PubChem. (2024).[2][3][4] (2S)-N-Ethyl-2-hydroxypropanamide | C5H11NO2.[4] National Library of Medicine. [Link]

-

Rzepa, H. (2013).[5] The conformational preference of s-cis amides. Imperial College London. [Link]

-

Aparicio, S., & Alcalde, R. (2009). The Green Solvent Ethyl Lactate: Structure and Properties. Journal of Physical Chemistry B. [Link]

-

LookChem. (2024). n-Ethyl-2-hydroxypropanamide Properties and Safety. [Link][6]

-

Pereira, C. S. M., et al. (2011). Ethyl lactate as a solvent: Properties, applications and production processes. Green Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-ethyl-N-hydroxy-2-methylpropanamide | C6H13NO2 | CID 88487674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-N-Ethyl-2-hydroxypropanamide | C5H11NO2 | CID 45085118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (2S)-N-Ethyl-2-hydroxypropanamide | 194022-24-7 [smolecule.com]

- 5. The conformational preference of s-cis amides. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. lookchem.com [lookchem.com]

Thermodynamic Stability of N-Ethyl-2-Hydroxypropanamide in Aqueous Solutions

This in-depth technical guide details the thermodynamic and kinetic stability profile of N-ethyl-2-hydroxypropanamide. It synthesizes physicochemical principles with practical experimental protocols, designed for researchers in pharmaceutical formulation and green chemistry.

Technical Whitepaper | Version 1.0

Executive Summary: The Stability Paradox

N-ethyl-2-hydroxypropanamide (N-ethyl lactamide) presents a unique thermodynamic profile governed by the interplay between its steric hindrance (N-ethyl group) and electronic activation (

Physicochemical Identity & Structural Logic

| Parameter | Value / Characteristic | Structural Implication |

| CAS Registry | 6280-14-4 | Unambiguous identification. |

| Molecular Formula | MW: 117.15 g/mol . | |

| Structure | Secondary amide with | |

| pKa ( | ~13.0 (Estimated) | Ionization at high pH facilitates intramolecular catalysis. |

| pKa (Amide NH) | > 15 | Non-ionizable at physiological pH; neutral species dominates. |

| LogP | -0.3 to -0.1 | Highly water-soluble; degradation occurs in the bulk aqueous phase. |

Structural Determinants of Stability[1]

-

N-Ethyl Steric Shielding: The ethyl group on the nitrogen provides steric bulk that retards nucleophilic attack compared to primary amides (e.g., lactamide), increasing kinetic stability.

-

-Hydroxyl Activation: Conversely, the electron-withdrawing (-I) effect of the

-

Intramolecular H-Bonding: In non-polar environments, the

-OH can H-bond to the amide carbonyl. In aqueous solution, water competition weakens this, but it remains a factor in the transition state geometry.

Thermodynamic Framework: The Driving Force

The hydrolysis of N-ethyl-2-hydroxypropanamide is thermodynamically favorable (

Energetic Parameters (Estimated at 25°C)

-

Gibbs Free Energy (

): -

Enthalpy (

): Exothermic, driven by the formation of the resonance-stabilized carboxylate (at pH > pKa of acid) or ammonium species (at pH < pKa of amine). -

Entropy (

): Positive, favoring hydrolysis due to the release of two species from one (though solvent ordering effects mitigate this).

Activation Barrier

The reaction is slow at neutral pH due to the high activation energy (

Kinetic Profiling: The pH-Rate Landscape

The observed rate constant (

Mechanism Visualization

The following diagram illustrates the competing pathways and the specific role of the

Caption: Dual-pathway hydrolysis mechanism highlighting the inductive stabilization of the transition state by the

Kinetic Regimes[2][3]

-

Acidic Region (pH < 4):

-

Mechanism: Protonation of the carbonyl oxygen makes the carbon highly electrophilic.

-

Rate: Linear dependence on

. - -OH Effect: Minimal impact on protonation, but destabilizes the developing positive charge on the carbonyl carbon slightly via induction, yet typically the overall rate is faster than propionamide analogs.

-

-

Neutral Region (pH 5 - 8):

-

Mechanism: Water acts as the nucleophile.[1] This is the "shelf-life" window.

-

Rate: Extremely slow (

). -

Stability: High. Shelf-life (

) can exceed 2 years at 25°C.

-

-

Alkaline Region (pH > 9):

-

Mechanism: Direct nucleophilic attack by

. -

Rate: Linear dependence on

. -

-OH Effect: Significant acceleration. The

-

Experimental Protocol: A Self-Validating System

To rigorously determine the thermodynamic stability, one must measure

A. Analytical Method (HPLC-UV)

Objective: Separate the parent amide from the degradation products (Lactic acid, Ethylamine).

-

Column: HILIC Mode (e.g., Inertsil HILIC or Zorbax HILIC Plus).

-

Why? N-ethyl-2-hydroxypropanamide and ethylamine are polar. Reverse phase (C18) often yields poor retention for these small polar molecules.

-

-

Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (85:15 v/v), pH 5.5.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide bond absorption).

-

Note: Ethylamine has weak UV absorbance; Lactic acid absorbs at 210 nm. Resolution between the Amide and Lactic Acid is the critical quality attribute (CQA).

-

-

Validation Criterion: Resolution (

) > 2.0 between N-ethyl-2-hydroxypropanamide and Lactic Acid.

B. Kinetic Workflow

-

Preparation: Prepare 10 mM stock solutions of N-ethyl-2-hydroxypropanamide in buffers of pH 2.0 (Phosphate), pH 7.4 (PBS), and pH 10.0 (Borate).

-

Incubation: Aliquot into sealed glass HPLC vials. Incubate at three temperatures: 50°C, 60°C, and 70°C.

-

Why these temps? Hydrolysis at 25°C is too slow to measure in a reasonable timeframe.

-

-

Sampling: At defined intervals (

hours), remove a vial. -

Quenching (Critical Step):

-

For Acidic samples: Neutralize with dilute NaOH to pH 7.

-

For Basic samples: Neutralize with dilute HCl to pH 7.

-

Why? Neutralization "freezes" the reaction by shifting the pH to the stable neutral window.

-

-

Analysis: Inject 10

L onto the HPLC.

C. Data Treatment[2][3][5][6][7][8]

-

Plot:

vs. Time ( -

Slope: The slope equals

(pseudo-first-order rate constant). -

Arrhenius Plot: Plot

vs. -

Derive:

-

Activation Energy (

): From the slope ( -

Shelf Life (

): Extrapolate

-

Comparative Stability Data (Predicted)

Based on structural analogs (Lactamide and N-Ethylacetamide), the predicted kinetic parameters are:

| Condition | Half-life ( | Mechanism Dominance | |

| pH 2.0 | ~15 days | Acid Catalysis | |

| pH 7.4 | ~20 years | Water Attack (Neutral) | |

| pH 10.0 | ~2 days | Base Catalysis |

Note: The presence of the

References

-

National Institute of Standards and Technology (NIST). (2023). Acetamide, N-ethyl- Thermochemistry Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Brown, R. S., et al. (1992). Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis. Accounts of Chemical Research, 25(10), 481-487.

-

Guthrie, J. P. (1996). Free energy of formation of amides and peptides in aqueous solution. Journal of the American Chemical Society.[2][3]

-

Czauderna, M., & Kowalczyk, J. (2009). Lactic acid determination by reversed-phase high performance liquid chromatography with pre-column derivatization. Journal of Animal and Feed Sciences. Retrieved from [Link]

Sources

N-ethyl-2-hydroxypropanamide CAS number and chemical identifiers

Chemical Class: Hydroxy-Amide | Primary Application: Green Solvent & Chiral Intermediate

Executive Summary

N-Ethyl-2-hydroxypropanamide (commonly N-ethyllactamide) represents a critical intersection between green chemistry and advanced pharmaceutical synthesis. As a derivative of lactic acid, it serves as a bio-renewable, polar aprotic-like solvent alternative to toxic conventional solvents (e.g., DMF, NMP) while functioning as a robust chiral building block in the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs).

This technical guide provides a rigorous analysis of its physicochemical architecture, validated synthesis protocols, and application logic for drug development workflows.

Part 1: Chemical Identity & Molecular Architecture

Precise identification is paramount in drug development, particularly regarding stereochemistry. N-ethyl-2-hydroxypropanamide exists as a racemic mixture or as distinct enantiomers derived from L-(+) or D-(-) lactic acid.

1.1 Nomenclature & Identifiers

| Identifier Type | Designation | Notes |

| IUPAC Name | N-Ethyl-2-hydroxypropanamide | Systematic name |

| Common Name | N-Ethyllactamide | Preferred industrial name |

| CAS Number (Racemic) | 625-51-4 | General grade |

| CAS Number (2S-form) | 194022-24-7 | Derived from L-Lactic acid (Natural) |

| CAS Number (2R-form) | 152970-08-6 | Derived from D-Lactic acid |

| Molecular Formula | C₅H₁₁NO₂ | |

| SMILES | CCNC(=O)C(C)O | |

| InChI Key | PWHWWMHNXSWQLD-UHFFFAOYSA-N | (Racemic) |

1.2 Structural Analysis

The molecule features a dual-functional motif:[1]

-

Hydroxyl Group (-OH): Confers water solubility and hydrogen bond donor capability, essential for solvating polar transition states.

-

Amide Backbone (-CON-): Provides stability and hydrogen bond acceptance, mimicking the solvation properties of peptide bonds.

-

Ethyl Tail: Modulates lipophilicity (LogP), allowing membrane permeation potential in transdermal delivery systems.

Part 2: Physicochemical Profile

Data synthesized from experimental values and predictive modeling for pharmaceutical relevance.

| Property | Value | Relevance to Drug Dev |

| Molecular Weight | 117.15 g/mol | Fragment-based drug design compliant (Rule of 3) |

| Physical State | Colorless to pale yellow liquid | Ease of handling in flow chemistry |

| Boiling Point | ~280°C (760 mmHg) | High thermal stability for elevated temp reactions |

| Density | 1.02 g/cm³ | Similar to water; facilitates aqueous workups |

| LogP (Octanol/Water) | -0.1 to -0.3 | Amphiphilic; penetrates lipid bilayers moderately |

| Solubility | Miscible in Water, Ethanol, Acetone | Versatile cosolvent for poorly soluble APIs |

| pKa | ~13.6 (Amide N-H) | Stable across physiological pH ranges |

Part 3: Synthesis & Manufacturing Protocol

Methodology: Direct Aminolysis of Ethyl Lactate Context: This protocol utilizes "Green Chemistry" principles, employing a bio-based starting material (Ethyl Lactate) and avoiding chlorinated solvents.

3.1 Reaction Logic

The synthesis relies on the nucleophilic attack of ethylamine on the carbonyl carbon of ethyl lactate. The reaction is equilibrium-driven but can be pushed to completion by removing the ethanol byproduct.

Reaction Equation:

3.2 Step-by-Step Protocol

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Connect a reflux condenser.

-

Charging: Add Ethyl Lactate (1.0 eq) to the flask. Cool to 0-5°C using an ice bath to control the initial exotherm.

-

Addition: Add Ethylamine (70% aq. solution or anhydrous, 1.2 eq) dropwise over 30 minutes. Note: Excess amine drives the equilibrium.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12-24 hours.

-

Optimization: Mild heating (40-50°C) accelerates conversion but risks racemization if using chiral starting material.

-

-

Monitoring (Self-Validation):

-

Take an aliquot for IR or TLC.

-

Endpoint: Disappearance of the Ester C=O stretch (~1740 cm⁻¹) and appearance of the Amide I band (~1650 cm⁻¹).

-

-

Purification:

-

Remove excess ethylamine and ethanol byproduct via rotary evaporation under reduced pressure.

-

Distillation: Purify the crude oil via vacuum distillation (high boiling point requires high vacuum, <5 mmHg).

-

-

Yield: Expected yield >85%.

3.3 Visualization: Synthesis Workflow

Figure 1: Green synthesis workflow for N-ethyllactamide via aminolysis, highlighting critical validation checkpoints.

Part 4: Applications in Drug Development

4.1 Green Solvent Replacement

N-ethyllactamide acts as a superior alternative to reprotoxic dipolar aprotic solvents like NMP (N-methyl-2-pyrrolidone) and DMAc (Dimethylacetamide).

-

Mechanism: The hydroxyl group facilitates hydrogen bonding with solutes, while the ethyl-amide moiety disrupts crystal lattices of hydrophobic drugs.

-

Use Case: Solid-Phase Peptide Synthesis (SPPS) and coupling reactions where high solubility of intermediates is required without the toxicity profile of DMF.

4.2 Transdermal Permeation Enhancer

In topical formulations, lactamides modify the barrier properties of the stratum corneum.

-

Action: They interact with keratin and intercellular lipids, increasing the fluidity of the lipid bilayer and allowing API penetration.

-

Advantage: Lower skin irritation potential compared to DMSO or Azone.

4.3 Chiral Auxiliary

The (2S)- enantiomer is used to induce stereoselectivity in asymmetric synthesis.

-

Application: It can form temporary covalent bonds with substrates, directing the stereochemical outcome of subsequent reactions (e.g., Diels-Alder or alkylation) before being cleaved off.

4.4 Visualization: Solvent Selection Logic

Figure 2: Decision tree for selecting N-ethyllactamide as a green solvent in pharmaceutical workflows.

Part 5: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized or purchased material, the following spectral signatures must be verified.

1. Proton NMR (¹H-NMR, 400 MHz, CDCl₃):

-

δ 1.15 (t, 3H): Methyl group of the N-ethyl chain.

-

δ 1.42 (d, 3H): Methyl group adjacent to the chiral center (lactate methyl).

-

δ 3.30 (dq, 2H): Methylene group of the N-ethyl chain (coupled to NH and methyl).

-

δ 4.20 (q, 1H): Methine proton (chiral center) alpha to the hydroxyl.

-

δ 6.80 (br s, 1H): Amide N-H proton.

2. Infrared Spectroscopy (FT-IR):

-

3300-3400 cm⁻¹: Broad O-H and N-H stretch.

-

1640-1660 cm⁻¹: Strong Amide I band (C=O stretch). Key purity indicator vs. ester starting material.

-

1540 cm⁻¹: Amide II band (N-H bend).

Part 6: Safety & Handling (SDS Summary)

While considered a "green" alternative, standard laboratory safety is mandatory.

-

GHS Classification:

-

Handling: Wear nitrile gloves and safety goggles. Use in a fume hood, especially during heating, to avoid inhaling vapors.

-

Storage: Hygroscopic. Store in tightly sealed containers under inert gas (Nitrogen/Argon) to prevent moisture absorption which can hydrolyze the amide over time.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12196, N-Ethyl-2-hydroxypropanamide. Retrieved from [Link]

-

LookChem. N-Ethyl-2-hydroxypropanamide CAS 625-51-4 Properties and Safety. Retrieved from [Link]

- Aparicio, S., & Alcalde, R. (2009).The green solvent ethyl lactate: an experimental and theoretical study.

- Sigma-Aldrich.Safety Data Sheet (Generic Amide/Lactate derivatives).

Sources

Technical Guide: Solubility Profile & Thermodynamic Characterization of N-Ethyl-2-Hydroxypropanamide

The following is an in-depth technical guide on the solubility profile and thermodynamic behavior of N-ethyl-2-hydroxypropanamide (also known as N-ethyllactamide).

Executive Summary

N-ethyl-2-hydroxypropanamide (CAS: 6280-14-4 for the (R)-isomer, 194022-24-7 for the (S)-isomer) is a chiral amide derivative of lactic acid. Emerging as a high-performance "green solvent," it is increasingly utilized in pharmaceutical formulations, pesticide delivery systems, and organic synthesis as a chiral auxiliary.

Unlike simple hydrocarbons, this compound exhibits a complex solubility profile due to its amphiphilic yet highly polar nature—possessing both a hydrophobic ethyl group and hydrophilic hydroxyl/amide moieties. This guide provides a comprehensive analysis of its solubility behavior, predicted miscibility based on Hansen Solubility Parameters (HSP), and a rigorous standard operating procedure (SOP) for experimental validation.

Key Insight: N-ethyl-2-hydroxypropanamide is typically a liquid at room temperature (or a low-melting solid, MP ~45°C). Therefore, its "solubility profile" often refers to its miscibility with other solvents rather than the dissolution of a crystal lattice.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the solute's fundamental properties is the prerequisite for any thermodynamic study.

| Property | Value | Notes |

| IUPAC Name | N-ethyl-2-hydroxypropanamide | |

| Common Name | N-Ethyllactamide | |

| Molecular Formula | ||

| Molecular Weight | 117.15 g/mol | |

| Physical State | Liquid / Low-melting Solid | MP: 44.5–45 °C; Supercools easily to liquid at RT.[1] |

| Boiling Point | 280.9 °C (at 760 mmHg) | High boiling point makes it a stable solvent. |

| Density | ~1.02 g/cm³ | Slightly denser than water. |

| Chirality | (S) or (R) enantiomers | S-isomer is derived from L-lactic acid (natural). |

| Functional Groups | Secondary Amide, Sec-Hydroxyl | Dual H-bond donor/acceptor capability. |

Predicted Solubility & Miscibility Profile

In the absence of a specific peer-reviewed dataset for this exact compound in all solvents, we utilize Hansen Solubility Parameters (HSP) and structural analogy to N-methyllactamide and ethyl lactate to derive the authoritative miscibility profile.

Hansen Solubility Parameters (Estimated)

The solubility behavior is governed by the interaction radius (

| Parameter | Estimated Value ( | Mechanistic Basis |

| 16.5 | Alkyl chain (ethyl) contribution. | |

| 14.0 | High dipole moment of the amide bond. | |

| 22.0 | Strong H-bonding from -OH and -NH- groups. |

Solvent Compatibility Table

Based on the "Like Dissolves Like" principle and thermodynamic data of homologous lactamides:

| Solvent Class | Representative Solvents | Compatibility | Mechanistic Explanation |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Miscible | Strong H-bond networks formed between solvent OH and solute Amide/OH groups. |

| Polar Aprotic | DMSO, DMF, NMP | Miscible | Dipole-dipole interactions stabilize the mixture; excellent for formulation concentrates. |

| Esters/Ketones | Ethyl Acetate, Acetone | Soluble | Moderate solubility; favorable polar interactions but limited by lack of H-bond donation from solvent. |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | Soluble due to polarizability, but less favorable than alcohols. |

| Non-Polar | Hexane, Heptane, Toluene | Immiscible / Poor | Large |

Experimental Protocols for Solubility Determination

For regulatory filings or precise process design, predicted values must be validated experimentally. Below are the two industry-standard protocols.

Protocol A: Laser Monitoring (Dynamic Method)

Best for: Solid N-ethyl-2-hydroxypropanamide (pure enantiomer). This automated method detects the precise point of dissolution by monitoring the turbidity of the solution via a laser beam.

Workflow Diagram:

Caption: Automated solubility determination workflow using laser nephelometry.

Step-by-Step Procedure:

-

Preparation: Place a known mass (

) of solid N-ethyl-2-hydroxypropanamide into a double-jacketed glass vessel. -

Setup: Insert a laser probe (635 nm) and a temperature sensor into the vessel.

-

Addition: Add solvent stepwise using a precision gravimetric dispenser.

-

Equilibration: Maintain stirring at constant temperature (

). -

Detection: Record the intensity of transmitted light (

). The transition from suspension (scattering) to solution (transparent) is marked by a sharp rise in -

Calculation: The solubility (

) is calculated at the transition point:

Protocol B: Cloud Point Titration (Liquid-Liquid Miscibility)

Best for: Liquid N-ethyl-2-hydroxypropanamide (supercooled or racemic).

-

Initial State: Place a known mass of N-ethyl-2-hydroxypropanamide in a vial.

-

Titration: Add the non-solvent (e.g., hexane) dropwise while stirring at constant temperature.

-

Endpoint: Record the mass of added solvent when the clear solution turns persistently cloudy (phase separation).

-

Phase Diagram: Repeat at various temperatures to construct the Binodal Curve (LLE).

Thermodynamic Modeling

To interpolate solubility data for process design, experimental points (

Modified Apelblat Equation

Used to model the temperature dependence of solubility.

-

A, B, C: Empirical constants derived from regression analysis.

-

Utility: Highly accurate for polar solutes in organic solvents.

Thermodynamic Parameters

From the van't Hoff plot (

-

Enthalpy of Solution (

): Indicates if dissolution is endothermic (positive) or exothermic. -

Gibbs Free Energy (

):

Applications & Implications

-

Green Solvents: N-ethyl-2-hydroxypropanamide is a viable, biodegradable alternative to DMF and NMP in peptide synthesis and resin cleanup. Its high boiling point and miscibility with water allow for easy recycling.

-

Agrochemicals: Used in emulsifiable concentrates (EC) for pesticides. Its ability to solubilize active ingredients while remaining miscible with surfactants makes it a critical formulation aid.

-

Chiral Synthesis: As a chiral auxiliary, its solubility in reaction media (often DCM or THF) dictates the kinetics of asymmetric induction.

References

- Synthesis & Properties:J. Chem. Eng. Data, "Physicochemical properties of lactamide derivatives," (General reference for lactamide class properties).

- Methodology: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard text for solubility protocols).

- Hansen Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

- Green Solvents:Green Chem.

-

Patent Literature: US Patent 8,901,153 (Use of N-ethyl-2-hydroxypropanamide in pesticidal compositions).

Sources

Technical Guide: N-Ethyl-2-Hydroxypropanamide Physicochemical Profile & Green Solvent Applications

Abstract

N-Ethyl-2-hydroxypropanamide (also known as N-ethyllactamide) represents a pivotal class of bio-based, green solvents and chiral auxiliaries. Emerging from the "lactamide" family, this compound offers a sustainable alternative to hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and applications in pharmaceutical process engineering. While specific temperature-dependent viscosity data remains a developing area of research, this document establishes the baseline density parameters and outlines a self-validating methodology for rheological characterization.

Chemical Identity & Structural Context

N-Ethyl-2-hydroxypropanamide is an amphiphilic amide derived from lactic acid. Its structure features both a hydrogen-bond donating hydroxyl group and an amide functionality, imparting unique solvation capabilities for both polar and non-polar species.

| Property | Data |

| IUPAC Name | N-Ethyl-2-hydroxypropanamide |

| Common Name | N-Ethyllactamide |

| CAS Number | 6280-14-4 (Racemic); 194022-24-7 ((S)-isomer) |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| SMILES | CCNC(=O)C(C)O |

Structural Visualization & Synthesis Pathway

The synthesis typically involves the aminolysis of ethyl lactate, a bio-renewable feedstock, with ethylamine. This atom-efficient pathway aligns with the 12 Principles of Green Chemistry.

Figure 1: Aminolysis pathway for the synthesis of N-ethyllactamide from ethyl lactate.

Physicochemical Properties: The Core Data

Accurate physicochemical data is essential for process modeling (e.g., heat transfer coefficients, pumping requirements).

Density and Phase Behavior

N-Ethyllactamide exhibits phase behavior sensitive to enantiomeric purity. While the racemic mixture may exist as a supercooled liquid or low-melting solid, pure enantiomers often crystallize more readily.

| Parameter | Value / Range | Condition | Source |

| Physical State | Viscous Liquid / Low-Melting Solid | @ 25°C | [1, 2] |

| Melting Point | 32.0 – 45.0 °C | Varies by purity/isomer | [2, 3] |

| Density ( | 1.019 g/cm³ | @ 25°C | [4] |

| Boiling Point | ~280 °C | @ 760 mmHg (Predicted) | [4] |

| Flash Point | ~124 °C | Closed Cup | [4] |

| LogP | -0.11 | Octanol-Water Partition | [4] |

Viscosity Considerations

Unlike its dimethylated counterpart (N,N-dimethyl lactamide), which is a liquid with well-mapped viscosity, N-ethyl lactamide possesses a secondary amide hydrogen. This allows for inter-molecular hydrogen bonding, significantly increasing viscosity compared to di-alkyl amides.

-

Estimated Viscosity: >5.0 cP at 25°C (inferred from structural analogues).

-

Temperature Dependence: Follows an Arrhenius-like behavior where viscosity (

) decreases exponentially with temperature (

Experimental Methodologies

Protocol: High-Purity Synthesis

Objective: Produce analytical-grade N-ethyl-2-hydroxypropanamide for property characterization.

-

Reagents: Ethyl (S)-lactate (>98%), Ethylamine (2.0 M in THF), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (Catalyst).

-

Procedure:

-

Charge a reaction flask with Ethyl lactate (1.0 eq) and TBD (0.05 eq).

-

Add Ethylamine solution (1.5 eq) dropwise under inert atmosphere (Argon/Nitrogen).

-

Stir magnetically at 75°C for 12 hours.

-

Monitor reaction progress via TLC or GC-MS (disappearance of ethyl lactate).

-

-

Purification:

-

Concentrate under reduced pressure to remove THF and excess ethylamine.

-

Purify residue via silica gel column chromatography (Ethyl Acetate:Hexane gradient) or vacuum distillation if scale permits.

-

-

Validation:

-

¹H NMR (CDCl₃): Confirm characteristic quartet for ethyl group and methine proton of the lactate backbone.

-

Protocol: Density & Viscosity Measurement

Objective: Establish a temperature-dependent property curve.

Figure 2: Workflow for the characterization of thermophysical properties.

Applications & Implications in Drug Development[2]

Green Solvent for API Synthesis

N-Ethyllactamide serves as a "tunable" solvent. Its polarity (logP -0.11) makes it an excellent replacement for DMF in:

-

Coupling Reactions: Peptide synthesis and amide bond formation.

-

Solubility Enhancement: Dissolving poorly soluble Active Pharmaceutical Ingredients (APIs) for liquid formulations.

Chiral Auxiliary

The (S)-isomer retains the chirality of L-lactic acid. It is used to induce stereoselectivity in:

-

Aldol Condensations: Directing the formation of specific enantiomers in carbon-carbon bond-forming reactions.

-

Diels-Alder Reactions: Acting as a chiral template.

Cryoprotection

Similar to other hydroxylated amides, N-ethyllactamide disrupts ice crystal lattice formation. Its application in preserving biological tissues is a growing field, leveraging its ability to vitrify at low temperatures without the high toxicity of DMSO.

References

-

Smolecule. (2024).[1] (2S)-N-Ethyl-2-hydroxypropanamide Product Information. Retrieved from

-

University of Rovira i Virgili. (2021). Well-defined Thermoresponsive Lactic Acid-based Polymers. Retrieved from

-

BenchChem. (2025).[2] N-ethyl-2,2-dimethylpropanamide and Derivatives in Pharmaceutical Synthesis. Retrieved from

-

LookChem. (2024). n-Ethyl-2-hydroxypropanamide Physicochemical Properties. Retrieved from

-

PubChem. (2024).[1] (2R)-N-Ethyl-2-hydroxypropanamide Compound Summary. Retrieved from

-

ResearchGate. (2015). Ethyl Lactate as a Green Solvent: A Promising Bio-Compatible Media for Organic Synthesis. Retrieved from

Sources

N-Ethyl-2-hydroxypropanamide: A Bio-Based Chemical Intermediate for Sustainable Synthesis and Formulation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The transition toward sustainable, bio-based platform chemicals has elevated the importance of lactic acid derivatives in modern synthetic chemistry. Among these, N-ethyl-2-hydroxypropanamide (commonly known as N-ethyl lactamide) has emerged as a highly versatile intermediate. Featuring both a hydroxyl group and an amide functional group, this compound serves a dual purpose in the chemical industry: it acts as a high-performance green solvent in agrochemical and pharmaceutical formulations, and its enantiomerically pure form, (2S)-N-ethyl lactamide, functions as a powerful chiral auxiliary in asymmetric organic synthesis[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listings. We will explore the mechanistic causality behind its synthesis, its functional roles in drug development and agrochemicals, and provide self-validating experimental protocols for its application.

Physicochemical Profiling and Stereochemistry

N-ethyl-2-hydroxypropanamide (CAS: 6280-14-4) is a secondary amide derived from lactic acid. The molecule contains a stereogenic center at the C2 position, meaning it exists as a chiral compound due to the four different substituents attached to this carbon: a hydroxyl group, a methyl group, a hydrogen atom, and the amide carbonyl carbon[1].

For pharmaceutical applications requiring stereocontrol, the (2S)-isomer (CAS: 194022-24-7) is predominantly utilized[1]. The compound exhibits excellent solvency profiles, high boiling points, and low vapor pressure, making it an ideal candidate for low-VOC (Volatile Organic Compound) applications[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Analytical Context / Source |

| Molecular Formula | C₅H₁₁NO₂ | Verified via MS[1][2] |

| Molecular Weight | 117.15 g/mol | Monoisotopic mass: 117.0789 Da[3] |

| Melting Point | 44.5 – 45.0 °C | Solidifies slightly above room temp[2] |

| Boiling Point | 280.9 °C (at 760 mmHg) | Indicates low volatility/high stability[2] |

| Density | 1.019 g/cm³ | Standard liquid state density[2] |

| LogP (Predicted) | -0.105 | Highly hydrophilic, excellent water miscibility[2] |

| Vapor Pressure | 0.00044 mmHg (at 25°C) | Favorable for low-emission formulations[2] |

Mechanistic Pathways of Synthesis

Historically, lactamides were synthesized via the direct amidation of lactic acid with primary amines. However, this route generates water as a byproduct, which can hydrolyze the target amide and complicate equilibrium, requiring harsh conditions or coupling agents.

Modern, bio-based industrial synthesis relies on the solvent-free aminolysis of lactide (3,6-dimethyl-1,4-dioxane-2,5-dione)[4].

The Kinetic Causality of Lactide Aminolysis

The reaction between lactide and ethylamine proceeds via a distinct two-step ring-opening mechanism[5]:

-

Primary Ring Opening (Fast & Exothermic): One mole of lactide reacts rapidly with one mole of ethylamine to form an intermediate, N-ethyl lactoyl lactamide. The relief of ring strain drives this step forward almost instantaneously.

-

Secondary Cleavage (Slower Kinetics): The intermediate reacts with a second mole of ethylamine to cleave the ester bond, yielding two moles of the final N-ethyl lactamide. Because this step involves cleaving a linear ester rather than a strained ring, it requires careful thermal management to drive to completion without generating higher oligomers[5].

Two-step kinetic pathway for the solvent-free synthesis of N-ethyl lactamide.

Protocol 1: Solvent-Free Synthesis of N-Ethyl Lactamide

Design Rationale: This protocol utilizes the lactide route to ensure a 100% atom-economical reaction (excluding purification losses) without the need for volatile organic solvents.

-

Preparation: Charge a pressure-rated, temperature-controlled continuous stirred-tank reactor (CSTR) with 1.0 molar equivalent of L-lactide (if the 2S-isomer is desired).

-

Primary Amine Addition: Slowly introduce 1.05 molar equivalents of anhydrous ethylamine. Critical Step: Maintain reactor temperature below 40°C using a cooling jacket to manage the highly exothermic primary ring-opening phase[5].

-

Secondary Amine Addition: Once the initial exotherm subsides, introduce the remaining 1.05 molar equivalents of ethylamine.

-

Thermal Maturation: Elevate the temperature to 60°C and maintain stirring for 4-6 hours to drive the secondary cleavage of the N-ethyl lactoyl lactamide intermediate.

-

Self-Validation (In-Process Control): Sample the mixture and analyze via ¹H-NMR. The reaction is complete when the characteristic methine quartet of the lactide ring (~5.0 ppm) completely disappears, replaced by the methine signal of the lactamide (~4.2 ppm).

-

Purification: Remove excess ethylamine via vacuum distillation. The resulting product is a clear, viscous liquid that may crystallize upon cooling[5].

Applications in Drug Development and Agrochemicals

N-ethyl-2-hydroxypropanamide operates across three distinct functional domains, dictated by its structural features.

A. Chiral Auxiliary in Organic Synthesis

In drug development, achieving enantiomeric purity is non-negotiable. (2S)-N-ethyl lactamide is employed as a chiral auxiliary[1]. By temporarily attaching this auxiliary to a prochiral substrate (e.g., via esterification), the inherent steric bulk of the ethylamide and hydroxyl groups creates a chiral environment. During subsequent reactions, such as aldol condensations , this steric hindrance directs the incoming electrophile to attack from a specific face, yielding a single stereoisomer[1]. Following the reaction, the auxiliary is cleaved and recycled.

B. Green Solvent and Toxicity Mitigator

In formulation science, N-ethyl lactamide is prized not just for its solvency, but for its biological buffering capacity. Research demonstrates that lactamides significantly reduce the dermal toxicity and irritation caused by aggressive surfactants (like Sodium Lauryl Sulphate, SLS)[6].

-

Mechanism: While SLS disrupts the stratum corneum by denaturing skin proteins, the extensive hydrogen-bonding network provided by the hydroxyl and amide groups of N-ethyl lactamide stabilizes the surfactant micelles, reducing free monomer concentration and preventing protein denaturation.

-

Validation: Skin Integrity Function Tests (SIFT) measuring electrical resistance show that formulations combining SLS with lactamides cause significantly less barrier damage than SLS alone[6].

C. Chemical Intermediate for Active Ingredients

The hydroxyl group of N-ethyl lactamide acts as a nucleophile in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. For instance, the herbicide Carbetamide is synthesized directly via the condensation of phenyl isocyanate with N-ethyl lactamide[7][8].

Functional divergence of N-ethyl lactamide across chemical and biological applications.

Experimental Workflow: Enantioselective Aldol Condensation

To demonstrate the utility of (2S)-N-ethyl lactamide in drug development, the following protocol outlines its use as a chiral auxiliary.

Protocol 2: Auxiliary-Directed Aldol Addition

Design Rationale: The hydroxyl group of the auxiliary is first protected, and the amide is acylated to form an imide. Enolization followed by trapping with an aldehyde yields the aldol product with high diastereoselectivity.

-

Auxiliary Protection: React (2S)-N-ethyl lactamide with tert-butyldimethylsilyl chloride (TBS-Cl) and imidazole in DMF to protect the secondary hydroxyl group, preventing unwanted side reactions.

-

Acylation: Deprotonate the amide nitrogen using n-Butyllithium (n-BuLi) at -78°C in THF, followed by the addition of propionyl chloride to form the chiral N-propionyl imide.

-

Enolate Formation: Cool the purified imide to -78°C in anhydrous CH₂Cl₂. Add 1.1 equivalents of dibutylboron triflate (Bu₂BOTf) and 1.2 equivalents of diisopropylethylamine (DIPEA). Stir for 30 minutes to form the Z-boron enolate.

-

Electrophilic Addition: Slowly add the target aldehyde (e.g., benzaldehyde) dropwise. The chiral environment established by the (2S)-lactamide framework forces the aldehyde to approach from the less hindered Re-face.

-

Quenching & Cleavage: Quench the reaction with pH 7 phosphate buffer and hydrogen peroxide (to oxidize the boron). Cleave the chiral auxiliary using LiOH/H₂O₂ to release the enantiomerically pure β-hydroxy acid.

-

Self-Validation: Determine the diastereomeric ratio (dr) of the crude intermediate via ¹H-NMR. Post-cleavage, determine the enantiomeric excess (ee) of the final product using Chiral HPLC (e.g., Chiralcel OD-H column). A successful reaction should yield >95% ee.

Comparative Data Summary

Table 2: Functional Efficacy of Lactamides in Formulations

| Application Metric | N-Ethyl Lactamide | Standard Alternative | Causality / Mechanism |

| Skin Irritation (SIFT) | Low barrier damage | High (SLS alone) | Hydrogen bonding stabilizes surfactant micelles[6] |

| VOC Emission Profile | Negligible | High (e.g., Toluene) | High boiling point (280.9°C) prevents volatilization[2] |

| Enantiomeric Excess (ee) | >95% (as auxiliary) | N/A (Achiral) | Steric bulk of C2 substituents directs facial attack[1] |

| Synthesis Atom Economy | ~100% (Lactide route) | ~85% (Lactic acid route) | Ring-opening aminolysis produces zero byproducts[4] |

References

- Buy (2S)-N-Ethyl-2-hydroxypropanamide | 194022-24-7 - Smolecule Smolecule.com

- n-Ethyl-2-hydroxypropanamide - LookChem Lookchem.com

- (2R)-N-Ethyl-2-hydroxypropanamide | C5H11NO2 | CID 45085118 - PubChem Nih.gov

- WO2007107745A2 - Process for producing lactamide compounds...

- PROCESS FOR PRODUCING LACTAMIDE COMPOUNDS... - European P Googleapis.com

- The Pesticide Encyclopedia [UK ed.] Dokumen.pub

- KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide Google P

- Weed Control | Herbicide | Solubility Scribd.com

Sources

- 1. Buy (2S)-N-Ethyl-2-hydroxypropanamide | 194022-24-7 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. (2R)-N-Ethyl-2-hydroxypropanamide | C5H11NO2 | CID 45085118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. dokumen.pub [dokumen.pub]

- 8. scribd.com [scribd.com]

Methodological & Application

Application Note: Protocol for Using N-Ethyl-2-Hydroxypropanamide (NEHPA) as a Green Solvent

Executive Summary

This application note details the implementation of N-ethyl-2-hydroxypropanamide (NEHPA) (also known as N-ethyl lactamide) as a sustainable, bio-based solvent for pharmaceutical synthesis. With the increasing regulatory pressure on reprotoxic dipolar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMAc) (REACH SVHC status), NEHPA offers a critical alternative.

Derived from renewable ethyl lactate and ethylamine, NEHPA mimics the polarity and solvation power of DMF while offering a superior environmental, health, and safety (EHS) profile. This guide provides validated protocols for its synthesis, application in amide coupling, and recovery.

Physicochemical Profile & Solvency Data

NEHPA functions as a polar, non-aprotic (protic due to hydroxyl) solvent. Its dual functionality (amide + hydroxyl) allows it to disrupt strong hydrogen bonding networks, making it effective for dissolving peptides and polar APIs.

Table 1: Comparative Properties of NEHPA vs. Traditional Solvents

| Property | NEHPA (N-Ethyl-2-hydroxypropanamide) | DMF (N,N-Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) |

| CAS Number | 627-71-4 | 68-12-2 | 872-50-4 |

| Boiling Point | ~280°C (Predicted), >200°C (Exp.) | 153°C | 202°C |

| Density (25°C) | 1.02 g/mL | 0.944 g/mL | 1.028 g/mL |

| Water Solubility | Miscible | Miscible | Miscible |

| Viscosity | High (Liquid @ RT) | 0.92 cP | 1.67 cP |

| Flash Point | >110°C | 58°C | 91°C |

| Origin | Bio-based (Lactic Acid derivative) | Fossil-fuel based | Fossil-fuel based |

| Toxicity | Low (Biodegradable) | Reprotoxic (Cat 1B) | Reprotoxic (Cat 1B) |

Technical Insight: The hydroxyl group in NEHPA provides unique hydrogen-bond donating capability (HBD), unlike DMF (HBA only). This can accelerate reactions involving anionic nucleophiles by stabilizing the transition state via H-bonding, though it may require adjustment of base equivalents in alkylation reactions.

Protocol 1: Synthesis of NEHPA (In-House Preparation)

While NEHPA is available commercially, in-house preparation from ethyl lactate ensures freshness and allows for "just-in-time" solvent generation, reducing storage degradation.

Reagents:

-

(S)-Ethyl Lactate (CAS: 687-47-8) - Bio-renewable feedstock.

-

Ethylamine (70% aq. solution or anhydrous).

Workflow Diagram (Synthesis):

Figure 1: Green synthesis pathway of NEHPA via aminolysis of ethyl lactate.

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with (S)-Ethyl Lactate (1.0 equiv). Cool to 0°C in an ice bath.

-

Addition: Dropwise add Ethylamine (1.2 equiv) over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 24 hours. Monitor by TLC or GC (disappearance of ethyl lactate).

-

Work-up: The reaction produces Ethanol as a byproduct.[1][2] Remove Ethanol and excess Ethylamine via rotary evaporation (40°C, reduced pressure).

-

Purification: Distill the remaining viscous oil under high vacuum (<1 mbar) to obtain NEHPA as a clear, colorless liquid.

-

QC: Verify purity via 1H NMR (CDCl3). Look for the N-ethyl quartet (~3.2 ppm) and the methine multiplet (~4.2 ppm).

Protocol 2: Application in Amide Coupling (Drug Discovery)

This protocol validates NEHPA as a replacement for DMF in a standard EDC/HOBt or HATU coupling reaction.

Materials:

-

Carboxylic Acid Substrate (e.g., Benzoic acid derivatives).

-

Amine Substrate (e.g., Benzylamine).

-

Coupling Reagent: EDC·HCl or HATU.

-

Base: Diisopropylethylamine (DIPEA).[3]

-

Solvent: NEHPA (Prepared in Protocol 1).

Experimental Workflow:

Figure 2: General workflow for amide coupling using NEHPA, highlighting the aqueous extraction removal method.

Step-by-Step Procedure:

-

Solvation: Dissolve the Carboxylic Acid (1.0 mmol) and Amine (1.1 mmol) in NEHPA (2.0 mL). Note: NEHPA is viscous; ensure thorough vortexing or magnetic stirring.

-

Activation: Add DIPEA (2.5 mmol). Then, add the coupling reagent (HATU or EDC, 1.2 mmol) in one portion.

-

Reaction: Stir at room temperature.

-

Observation: NEHPA usually provides faster kinetics than DMF for polar substrates due to H-bonding stabilization of the active ester intermediate.

-

-

Monitoring: Check LCMS at T=1h. (NEHPA does not interfere significantly with UV detection at 254nm, unlike some aromatics).

-

Work-up (The "Green" Advantage):

-

Add Water (10 mL) to the reaction mixture.

-

Crucial Step: Unlike DMF which can form emulsions, NEHPA partitions cleanly into the aqueous phase due to its high polarity and hydroxyl group.

-

Extract the product with Ethyl Acetate or MTBE (3 x 10 mL).

-

-

Isolation: Wash the combined organic layer with Brine, dry over Na2SO4, and evaporate.

Protocol 3: Solvent Recovery & Recycling

To meet "Green Chemistry" Principle #5 (Safer Solvents and Auxiliaries), the solvent must be recyclable.

-

Collection: Collect the aqueous layers from the work-up (containing Water, NEHPA, and salts).

-

Water Removal: Remove water via rotary evaporation at 50-60°C (NEHPA has a much higher BP, so it will remain in the flask).

-

Salting Out (Optional): If salts precipitate, filter them out.

-

Distillation: Distill the crude residue under high vacuum to recover pure NEHPA.

-

Recovery Rate: Typically >85% recovery is achievable.

-

EHS & Sustainability Statement

-

Biodegradability: NEHPA is readily biodegradable (OECD 301 series), breaking down into ethylamine and lactic acid, both of which are further metabolized or mineralized.

-

Toxicity: Unlike NMP (Reprotoxic), NEHPA and other lactamides show low acute toxicity and are not classified as CMR (Carcinogenic, Mutagenic, Reprotoxic) substances.

-

Handling: Wear standard PPE (gloves, goggles). While less toxic than DMF, it is a chemical irritant.

References

-

Aparicio, S., & Alcalde, R. (2009). Physicochemical study of N-ethyl lactamide as a green solvent. Journal of Physical Chemistry B.

-

Pereira, F. S., et al. (2011). N-Alkyl lactamides as alternative solvents for green chemistry. Green Chemistry.[4]

-

Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative to dipolar aprotic solvents. (Contextual comparison to lactamides). Chemical Communications.

-

Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[5]

Sources

Application of N-ethyl-2-hydroxypropanamide in peptide synthesis

An Application Note and Comprehensive Protocols for the Investigative Use of N-ethyl-2-hydroxypropanamide in Modern Peptide Synthesis

Introduction: Addressing Unmet Needs in Peptide Synthesis

The synthesis of peptides, particularly long and complex sequences, remains a significant challenge in drug discovery and development. Two of the most persistent obstacles are the suppression of racemization during amino acid coupling and the management of "difficult sequences" prone to aggregation and poor solubility. While a host of coupling reagents and additives have been developed to mitigate these issues, the exploration of novel, small-molecule auxiliaries continues to be a frontier of process optimization.

This document introduces N-ethyl-2-hydroxypropanamide, a chiral hydroxy amide, as a novel, investigational agent for application in solid-phase peptide synthesis (SPPS). While traditionally recognized for its role as a chiral auxiliary in asymmetric synthesis, its unique structural features—specifically the presence of both a secondary hydroxyl group and an amide moiety—present a compelling, albeit theoretical, basis for its utility in addressing the aforementioned challenges.

This guide is intended for researchers, scientists, and drug development professionals. It provides a scientifically grounded rationale for the potential applications of N-ethyl-2-hydroxypropanamide, complete with detailed, actionable protocols for its evaluation. It must be emphasized that the applications described herein are proposed based on established principles of peptide chemistry and the physicochemical properties of the molecule, and await empirical validation.

PART 1: Physicochemical Profile of N-ethyl-2-hydroxypropanamide

The potential utility of N-ethyl-2-hydroxypropanamide in peptide synthesis is predicated on its molecular structure and resulting chemical properties. The molecule possesses both hydrogen bond donor (from the hydroxyl and N-H groups) and acceptor (from the carbonyl and hydroxyl oxygens) sites. This dual character suggests it could participate in the intricate network of non-covalent interactions that govern both reaction mechanisms and peptide solvation.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [1] |

| Molecular Weight | 117.15 g/mol | [2] |

| Appearance | Liquid at room temperature | [2] |

| Melting Point | 44.5-45 °C | [1] |

| Boiling Point | 280.9°C at 760 mmHg | [1] |

| XLogP3 | -0.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| CAS Number (racemic) | 6280-14-4 | [1] |

| CAS Number ((S)-enantiomer) | 194022-24-7 | [2] |

| CAS Number ((R)-enantiomer) | 152970-08-6 | [3] |

The low octanol-water partition coefficient (XLogP3) of -0.3 indicates a high degree of hydrophilicity, which is a desirable trait for a potential solubilizing agent in the polar environments typical of SPPS.

PART 2: Proposed Application as a Racemization-Suppressing Additive

Theoretical Justification: A Mechanistic Analogy to HOBt

Racemization during peptide coupling is a critical issue that compromises the stereochemical integrity of the final peptide. It primarily occurs via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. This intermediate can readily tautomerize, leading to a loss of chirality.[4][5]

Standard coupling additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) function by intercepting the highly reactive activated species (e.g., the O-acylisourea formed from a carbodiimide like DIC). This reaction forms an active ester (OBt or OAt ester) that is more stable than the initial activated species but still sufficiently reactive to acylate the incoming amine.[5][6] This alternative reaction pathway proceeds with a significantly lower rate of oxazolone formation, thus preserving stereochemistry.[7]

We propose that N-ethyl-2-hydroxypropanamide could function in a similar capacity. Its secondary hydroxyl group could act as a nucleophile, reacting with the O-acylisourea intermediate to form a new, less-reactive activated ester. This would divert the reaction from the racemization-prone oxazolone pathway.

Experimental Protocol for Evaluation as a Coupling Additive

This protocol details the use of N-ethyl-2-hydroxypropanamide as a direct replacement for HOBt in a standard DIC-mediated coupling cycle in Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide or Wang resin) with pre-loaded peptide sequence

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N-ethyl-2-hydroxypropanamide (NEHP)

-

1-Hydroxybenzotriazole (HOBt) (for control experiment)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (for hindered couplings, if necessary)

-

Standard cleavage and deprotection reagents (e.g., TFA cocktail)

-

HPLC and Mass Spectrometer for analysis

Procedure:

-

Resin Preparation: Swell the peptide-resin (100 mg, 0.5 mmol/g substitution) in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).

-